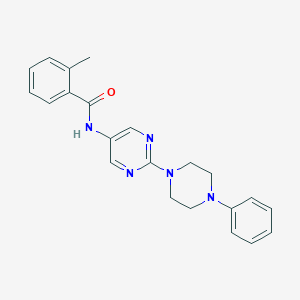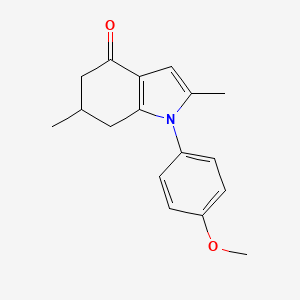
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple precursors. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using a Hantzsch condensation reaction facilitated by microwave irradiation . These methods suggest that the synthesis of the compound may also involve a multi-step process with a focus on condensation reactions and possibly microwave-assisted techniques.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations have been used to predict molecular geometries and vibrational frequencies, which have shown good agreement with experimental data . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of compounds exactly matching the one . However, they do discuss the reactivity of similar compounds. For example, the photoisomerization of an aromatic analogue of retinoic acid was studied, indicating that such compounds can undergo isomerization under certain conditions . This suggests that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also exhibit interesting reactivity under light exposure or other specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For instance, the nonlinear optical properties of some compounds have been predicted to be significant, indicating potential applications in non-linear optics . The stability of molecules has been analyzed using natural bond orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These studies suggest that "1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one" may also possess interesting optical properties and a stable molecular conformation due to similar interactions.
Wissenschaftliche Forschungsanwendungen
Redox Properties and Novel Redox Systems
- The compound's redox properties are explored through the development of a sterically protecting group carrying a reversible redox site, applied in the construction of a novel redox system combining diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).
Synthesis and Crystallography
- The synthesis of related compounds, such as N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, involves a complex process of enantiomer resolution and has been analyzed through X-ray crystallography (Xie, Meyers, & Robinson, 2004).
Structural Analysis
- The molecular and crystal structure of similar compounds, such as 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine, has been characterized, revealing significant intra and intermolecular hydrogen bonds, and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).
Reaction Kinetics and Fragmentation Studies
- Studies on similar compounds, like 5-methoxy-2,2-dimethylindan-1-ol radical cation, have focused on reaction kinetics, suggesting that deprotonation rate increases when the C–H bond aligns with the π-system, important for understanding bond cleavage in similar chemical structures (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Photoinduced Electron-Transfer Reactions
- Research on compounds like (E,E)-3,6-bis(4-methoxyphenyl)octa-2,6-diene demonstrates the kinetic control in photoinduced electron-transfer reactions, offering insights into the behavior of similar chemical structures under specific conditions (Ikeda et al., 1997).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKKUXCVDIKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



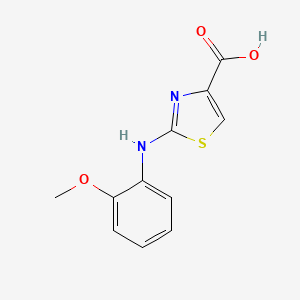

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
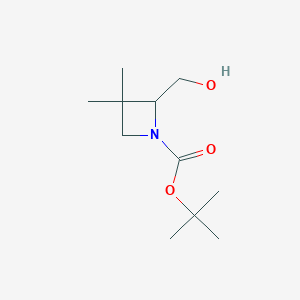
![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)
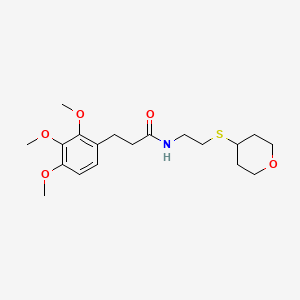
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
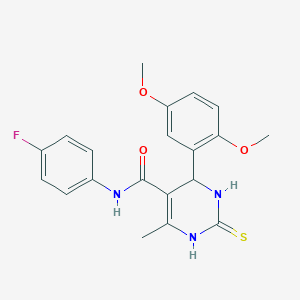
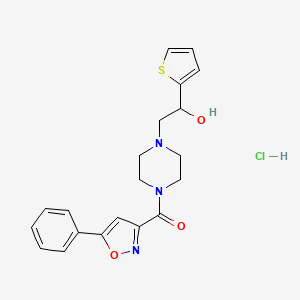
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)
